Diethylaminoethyl diphenylhydroxypropionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminoethyl diphenylhydroxypropionate hydrochloride is a diarylmethane.
Scientific Research Applications
Serotonin1A-Receptor Antagonism and Psychostimulant Properties
- Research Context : Diethylpropion (1-phenyl-2-diethylamine-1-propanone hydrochloride) has been studied for its effects on the serotonergic (5-HT) system, particularly in relation to its psychostimulant properties. This research focused on its acute behavioral effects in marmosets, exploring the role of the 5-HT1A-receptor in these effects (Mello et al., 2005).
Muscarinic Receptor Antagonism and Cholinesterase Inhibition
- Research Context : Research on "binary prodrugs" like carbaphens, derivatives of the muscarinic receptor antagonist aprophen, have led to the development of compounds that not only retain muscarinic receptor antagonist properties but also preferentially inhibit butyrylcholinesterase over acetylcholinesterase. This highlights the potential for using such compounds in treating organophosphorus intoxication (Leader et al., 2002).
Use in Obesity Treatment and Cardiovascular Safety
- Research Context : A study on diethylpropion in treating obesity focused on its long-term efficacy and cardiovascular safety. This randomized, double-blind, placebo-controlled trial underlined the significance of considering safety aspects, especially in cardiovascular and psychiatric domains, when using such compounds (Cercato et al., 2004).
Inhibition of Cytochrome P-450 and Reduced Immunotoxicity
- Research Context : The inhibition of cytochrome P-450 by compounds like 2-diethylaminoethyl-2,2-diphenylpropylacetate has been shown to reduce the immunotoxicity of chlorinated carbohydrates. This has implications for acute poisoning treatment and understanding the role of biotransformation in toxicity (Zabrodskii et al., 2006).
Chemical Synthesis and Drug Development
- Research Context : The synthesis and characterization of compounds like diethylaminoethyl 2,4-dichlorophenyloxyacetate, and its inhibitory effects on plant growth, open avenues for agricultural applications and potential drug development (Wan Zheng-kai, 2010).
Vasorelaxant Effects and Cardiovascular Implications
- Research Context : Studies have also explored the immediate vascular effects of amfepramone (diethylpropion), particularly its vasorelaxant effects on rat aortic rings. Understanding these mechanisms is crucial for assessing cardiovascular risks associated with the drug (López-Canales et al., 2015).
Anti-Inflammatory Activity
- Research Context : The anti-inflammatory activity of certain derivatives of diethylaminoethyl compounds has been observed, indicating potential therapeutic applications for conditions involving inflammation (Agababyan et al., 2005).
Lidocaine Derivatives and Pain Management
- Research Context : Lidocaine, structurally related to diethylaminoethyl compounds, has extensive applications in pain management. Its various forms, such as hydrochloride monohydrate, and their structures and applications, have been reviewed, indicating the breadth of uses for such compounds in medicine (Tsitsishvili & Amirkhanashvili, 2022).
properties
CAS RN |
53421-38-8 |
---|---|
Product Name |
Diethylaminoethyl diphenylhydroxypropionate hydrochloride |
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-hydroxy-3,3-diphenylpropanoate;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-3-22(4-2)15-16-25-20(23)17-21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,24H,3-4,15-17H2,1-2H3;1H |
InChI Key |
AABXRENNINHJOR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Other CAS RN |
53421-38-8 |
synonyms |
3,3-diphenyl-3-hydroxypropionic acid diethylaminoethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.